1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol
Description
1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol is a tertiary amino alcohol characterized by a propan-2-ol backbone with an allyloxy group at position 1 and a substituted amino group at position 2. The amino group is modified with a methyl and a 2-hydroxyethyl substituent, conferring both hydrophilic and lipophilic properties.
Properties
IUPAC Name |
1-[2-hydroxyethyl(methyl)amino]-3-prop-2-enoxypropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-3-6-13-8-9(12)7-10(2)4-5-11/h3,9,11-12H,1,4-8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMVJENDGPVRAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC(COCC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of allyl glycidyl ether with 2-hydroxyethylamine under controlled conditions. The reaction typically takes place in an aqueous alkaline solution, such as sodium hydroxide or a mixture of quaternary ammonium hydroxides . The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production process. This approach allows for better control over reaction parameters and can lead to more efficient and cost-effective production of the compound.
Chemical Reactions Analysis
1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The allyloxy group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield an aldehyde, while reduction with sodium borohydride may produce an alcohol.
Scientific Research Applications
1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol has several scientific research applications:
Biology: The compound’s functional groups make it useful in the modification of biomolecules and the study of biochemical pathways.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyethyl and methylamino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The allyloxy group can participate in various chemical reactions, further modifying the compound’s properties and effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(Allyloxy)-3-(dimethylamino)propan-2-ol
- Structural Difference: Replaces the (2-hydroxyethyl)-methyl-amino group with a dimethylamino group.
- Impact on Properties: Hydrophobicity: The dimethylamino group increases logP compared to the hydroxyethyl-containing target compound, reducing water solubility . Applications: Dimethylamino derivatives are often used as intermediates in surfactants or catalysts, whereas hydroxyethyl groups enhance biocompatibility for pharmaceutical use .
1-(2-Allylphenoxy)-3-(isopropylamino)propan-2-ol
- Structural Difference: Incorporates a bulky 2-allylphenoxy group instead of a simple allyloxy group.
- Biological Activity: Similar propan-2-ol derivatives with allylphenoxy groups exhibit antiarrhythmic and spasmolytic effects, suggesting structural flexibility in modulating ion channels .
1-(1H-Indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol
- Structural Difference: Features an indolyloxy group and a methoxyphenoxyethylamino substituent.
- Biological Relevance: Demonstrates adrenolytic activity (α1/β1-adrenoceptor antagonism), highlighting how aromatic substituents enhance receptor affinity compared to the target compound’s hydroxyethyl group .
1-Allyloxy-3-(4-Nonylphenoxy)-2-propanol Polyoxyethylene Ethers (ANAPEs)
- Structural Difference: Includes a nonylphenoxy group and polyoxyethylene chains.
- Physicochemical Properties :
- CO2 Solubility : ANAPEs exhibit high CO2 absorption due to ether linkages, whereas the target compound’s hydroxyethyl group may prioritize hydrogen bonding over gas solubility .
- Applications : ANAPEs are used in gas capture, while the target compound’s structure suits drug delivery or surfactant systems .
Functional Group Analysis
- Hydroxyethyl vs. Methoxyethyl Groups : Hydroxyethyl substituents (target compound) enhance water solubility and hydrogen-bonding capacity compared to methoxyethyl groups, which prioritize lipophilicity .
- Allyloxy vs. Aryloxy Groups: Allyloxy groups offer synthetic versatility for polymerization or conjugation, while aryloxy groups (e.g., phenoxy) improve stability and receptor binding .
Pharmacological and Industrial Relevance
- Drug Development: The hydroxyethylamino group in the target compound may improve pharmacokinetics (e.g., reduced toxicity) compared to dimethylamino analogs .
- Material Science: Allyloxy-propanol derivatives are pivotal in synthesizing biodegradable surfactants, with substituents dictating thermal stability and emulsification efficiency .
Biological Activity
1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol (CAS Number: 163340-08-7) is a compound with a complex molecular structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
The molecular formula of this compound is C9H19NO3, with a molecular weight of 189.26 g/mol. The compound features an allyloxy group, a hydroxyethyl group, and a methylamino group attached to a propanol backbone, which contributes to its reactivity and biological potential .
Synthesis Methods
The synthesis of this compound typically involves the reaction of allyl glycidyl ether with 2-hydroxyethylamine in an aqueous alkaline solution. This method allows for controlled conditions and can be scaled up using continuous flow reactors for industrial applications.
This compound exhibits biological activity through interactions with various molecular targets. The hydroxyethyl and methylamino groups can form hydrogen bonds with biological molecules, influencing their function. Its allyloxy group allows participation in chemical reactions that may modify its biological effects.
Antiviral Activity
Recent studies have indicated that compounds structurally related to this compound exhibit antiviral properties. For instance, derivatives have shown significant anti-hepatitis C virus (anti-HCV) effects, outperforming standard antiviral drugs like ribavirin in selectivity index and cytotoxicity profiles . The mechanism involves the induction of heme oxygenase-1 (HO-1) expression through increased Nrf2 binding activity, which is crucial for cellular defense against oxidative stress .
Study on Antiviral Effects
A study highlighted the synthesis of several derivatives similar to this compound, demonstrating their efficacy against HCV. One notable derivative exhibited an EC50 value of 6.53 μM compared to ribavirin's 13.16 μM, showcasing its potential as a lead compound for developing novel anti-HCV agents .
Data Table: Biological Activity Overview
| Property | Value |
|---|---|
| Molecular Formula | C9H19NO3 |
| Molecular Weight | 189.26 g/mol |
| CAS Number | 163340-08-7 |
| EC50 (anti-HCV) | 6.53 μM |
| Selectivity Index (vs Ribavirin) | 2.6-fold higher |
Q & A
Q. What are the recommended synthesis methods for 1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or epoxide ring-opening reactions. For example:
-
Step 1: React a precursor like isobutylene oxide with ethylamine in methanol under reflux (100°C, 16 hours) to form intermediates via amine-epoxide coupling .
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Step 2: Optimize yield by controlling stoichiometry (e.g., 1:2.6 molar ratio of epoxide to amine) and reaction time. Purification via distillation under reduced pressure or flash chromatography improves purity (>95%) .
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Key Parameters:
Parameter Optimal Condition Temperature 100°C Solvent Methanol Reaction Time 16 hours Purification Flash chromatography or distillation
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation:
- PPE: Wear EN166-certified safety glasses, impervious gloves, and lab coats to prevent skin/eye contact (GHS H315/H319) .
- Ventilation: Use fume hoods to avoid inhalation of vapors (GHS H335) and ensure airflow >0.5 m/s .
- Spill Management: Collect spills with inert absorbents (e.g., silica gel) and dispose via authorized waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can enantiomeric purity be analyzed and ensured during synthesis?
Methodological Answer:
Q. What strategies mitigate discrepancies in pharmacological activity data across studies?
Methodological Answer:
- Standardized Assays: Use consistent receptor-binding protocols (e.g., β-adrenergic receptor assays at 37°C, pH 7.4) to reduce variability .
- Control for Enantiomer Ratios: Separate enantiomers via preparative HPLC and test individually, as activity may vary by >10-fold between (R)- and (S)-forms .
- Data Normalization: Report results relative to positive controls (e.g., propranolol for adrenolytic activity) to enable cross-study comparisons .
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental outcomes?
Methodological Answer:
- Stability Studies:
- Storage Recommendations: Store at 2–8°C in airtight, amber vials to prevent hydrolysis or oxidation .
Data Contradiction Analysis
Example: Discrepancies in reported LD₅₀ values may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
